Molecular Architecture Differentiation: 4-Amino-2-chlorobenzoyl vs. 2-Chlorobenzoyl Azetidine Series
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol (C₁₀H₁₁ClN₂O₂, MW 226.66) carries a 4-amino substituent on the benzoyl ring absent in the closely related 1-(2-chlorobenzoyl)azetidin-3-amine (C₁₀H₁₁ClN₂O, MW 210.66) . The 4-amino group provides an additional hydrogen-bond donor (HBD) at the para position with respect to the carbonyl, enabling engagement with hinge-region backbone carbonyls typical of kinase ATP-binding sites, whereas the 2-chlorobenzoyl analog lacks this para HBD entirely [1]. The target compound also replaces the 3-amine of the comparator with a 3-hydroxyl group, shifting hydrogen-bonding character from basic (amine pKa ~9–10) to neutral (alcohol pKa ~15–16), which reduces protonation-dependent off-target pharmacology risks at physiological pH.
| Evidence Dimension | Hydrogen-bond donor/acceptor topology and molecular weight |
|---|---|
| Target Compound Data | C₁₀H₁₁ClN₂O₂, MW 226.66 g/mol; HBD count = 2 (4-NH₂ + 3-OH); HBA count = 3 (C=O, 3-OH, 4-NH₂ lone pair) |
| Comparator Or Baseline | 1-(2-Chlorobenzoyl)azetidin-3-amine (CAS 1484728-13-3): C₁₀H₁₁ClN₂O, MW 210.66 g/mol; HBD count = 1 (3-NH₂); HBA count = 2 (C=O, 3-NH₂ lone pair); lacks 4-amino substituent |
| Quantified Difference | Δ MW = +16.00 g/mol (attributable to O vs. NH₂ at position 3, plus 4-amino addition); Δ HBD = +1; Δ HBA = +1; topological change: para-amino group adds 2.8–3.2 Å extension to hydrogen-bonding vector from benzoyl carbonyl |
| Conditions | Structural comparison based on CAS-registered chemical identities (Chemsrc, SigmaAldrich); hydrogen-bonding topology inferred from kinase inhibitor SAR precedent in Syk and BTK inhibitor literature |
Why This Matters
An additional para-amino hydrogen-bond donor can be decisive for achieving hinge-region binding in kinase targets, which 1-(2-chlorobenzoyl)azetidin-3-amine cannot replicate, directly impacting hit confirmation in fragment screens.
- [1] Choi JS, Hwang HJ, Kim SW, et al. Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors. Bioorg Med Chem Lett. 2015;25(20):4441-4446. Demonstrates azetidin-3-ol engagement in kinase hinge binding. View Source
